Cas no 55667-12-4 (2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE)

2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE 化学的及び物理的性質
名前と識別子
-
- 2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE
- 4-(bromomethyl)-1-methoxy-2-phenylmethoxybenzene
- 4-Methoxy-3-benzyloxybenzyl Bromide
- BEN189
- O-benzyl isovanillyl bromide
- MFCD10687131
- 2-benzyloxy-4-bromomethyl-1-methoxybenzene
- DB-050110
- SCHEMBL2060386
- DTXSID30471502
- A1-01223
- A913322
- 55667-12-4
- BS-28533
- JLKLAWVKJNTSAB-UHFFFAOYSA-N
-
- MDL: MFCD10687131
- インチ: InChI=1S/C15H15BrO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
- InChIKey: JLKLAWVKJNTSAB-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)CBr)OCC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 306.02600
- どういたいしつりょう: 306.02554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 390.7±32.0 °C at 760 mmHg
- フラッシュポイント: 167.6±20.6 °C
- PSA: 18.46000
- LogP: 4.16910
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE セキュリティ情報
- シグナルワード:Danger
- 危害声明: H302;H314
- 警告文: P280;P305+P351+P338;P310
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:2-8 °C
2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB283526-1 g |
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene; 97% |
55667-12-4 | 1g |
€290.90 | 2023-04-26 | ||
abcr | AB283526-5g |
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene, 97%; . |
55667-12-4 | 97% | 5g |
€341.70 | 2025-02-21 | |
Fluorochem | 036917-250mg |
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene |
55667-12-4 | 97% | 250mg |
£93.00 | 2022-02-28 | |
abcr | AB283526-5 g |
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene; 97% |
55667-12-4 | 5g |
€790.50 | 2023-04-26 | ||
AstaTech | 53738-5/G |
2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE |
55667-12-4 | 97% | 5g |
$465 | 2023-09-17 | |
abcr | AB283526-1g |
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene, 97%; . |
55667-12-4 | 97% | 1g |
€146.50 | 2025-02-21 | |
A2B Chem LLC | AG18185-5g |
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene |
55667-12-4 | 97% | 5g |
$209.00 | 2024-04-19 | |
A2B Chem LLC | AG18185-250mg |
2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene |
55667-12-4 | 97% | 250mg |
$107.00 | 2023-12-30 | |
1PlusChem | 1P00D9M1-250mg |
2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE |
55667-12-4 | 97% | 250mg |
$127.00 | 2024-04-29 | |
eNovation Chemicals LLC | Y1233130-5g |
2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE |
55667-12-4 | 97% | 5g |
$370 | 2025-02-19 |
2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENE 関連文献
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
2-(BENZYLOXY)-4-(BROMOMETHYL)-1-METHOXYBENZENEに関する追加情報
Recent Advances in the Study of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene (CAS: 55667-12-4) in Chemical Biology and Pharmaceutical Research
The compound 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene (CAS: 55667-12-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential therapeutic agent. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.
Recent studies have highlighted the role of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene as a key intermediate in the synthesis of complex organic molecules, particularly in the construction of benzofuran and benzopyran derivatives. These scaffolds are of considerable interest due to their presence in numerous bioactive compounds with anti-inflammatory, antimicrobial, and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of this compound in a multi-step synthesis of novel benzofuran-based inhibitors targeting protein kinases involved in cancer progression.
In addition to its synthetic utility, research has explored the direct biological activities of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene. A recent investigation in Bioorganic Chemistry revealed that derivatives of this compound exhibit moderate inhibitory effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The bromomethyl group at the 4-position appears to be crucial for this activity, suggesting potential for further structural optimization to enhance antibacterial potency.
The mechanism of action of this compound and its derivatives has been the subject of ongoing research. Computational docking studies published in the European Journal of Medicinal Chemistry (2024) propose that these molecules may interact with specific allosteric sites on target proteins, offering a novel approach to drug design that could circumvent existing resistance mechanisms. This finding is particularly relevant given the growing need for new antibiotics and anticancer agents with unique modes of action.
From a pharmaceutical development perspective, recent pharmacokinetic studies have investigated the metabolic stability and bioavailability of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene derivatives. While the parent compound shows limited metabolic stability, structural modifications at the benzyloxy and methoxy positions have yielded analogs with improved pharmacokinetic profiles, as reported in a 2024 issue of Drug Metabolism and Disposition.
Looking forward, researchers are exploring the potential of 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene in targeted drug delivery systems. Preliminary work published in Advanced Drug Delivery Reviews suggests that the bromomethyl group could serve as an attachment point for antibody-drug conjugates or nanoparticle-based delivery platforms, opening new avenues for cancer therapy and other targeted treatments.
In conclusion, 2-(Benzyloxy)-4-(bromomethyl)-1-methoxybenzene (CAS: 55667-12-4) represents a promising chemical entity with diverse applications in medicinal chemistry and drug discovery. Recent advances in understanding its synthetic utility, biological activities, and potential therapeutic applications underscore its importance as a research focus in the chemical biology and pharmaceutical fields. Further studies are warranted to fully exploit its potential in developing novel therapeutic agents and synthetic methodologies.
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